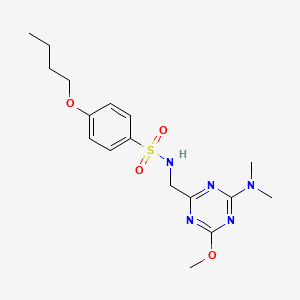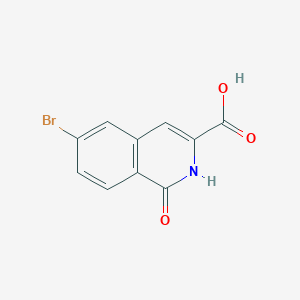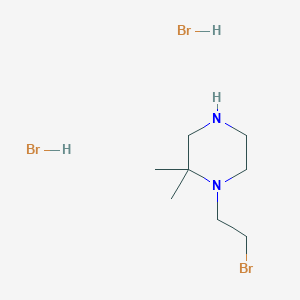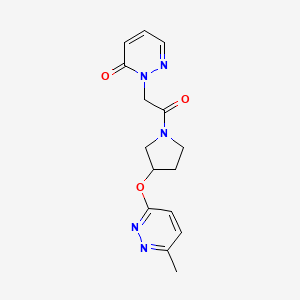
4-butoxy-N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-butoxy-N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)benzenesulfonamide is a complex organic compound with applications in various scientific fields. This article delves into the preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparisons with similar compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 4-butoxy-N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)benzenesulfonamide is used as a reagent in organic synthesis, particularly in the formation of complex molecules and polymers.
Biology
In biological research, this compound can be utilized to study enzyme inhibition and protein interactions due to its structural features that mimic biological molecules.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic effects, including antimicrobial and anticancer properties.
Industry
Industrially, the compound is used in the production of specialty chemicals and materials, including dyes and pigments.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-butoxy-N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)benzenesulfonamide involves multiple steps. The process typically begins with the preparation of intermediate compounds, followed by specific reaction conditions to achieve the final product. These conditions often include controlled temperatures, pH levels, and the use of catalysts to ensure the desired chemical transformations.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using automated reactors and continuous flow systems. This ensures consistency in product quality and allows for efficient utilization of resources. The industrial process may also involve purification steps, such as crystallization or chromatography, to obtain a high-purity final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-butoxy-N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)benzenesulfonamide can undergo various types of chemical reactions, including:
Oxidation: : The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: : Reduction reactions may yield amine derivatives or other reduced products.
Substitution: : The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Reagents such as strong acids, bases, and oxidizing or reducing agents are commonly used in these reactions. Conditions often involve specific temperatures, solvent choices, and reaction times to achieve optimal yields.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfonic acids, while substitution reactions could produce a variety of sulfonamide derivatives.
Wirkmechanismus
Molecular Targets
The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. Its structure allows it to bind to active sites or inhibit specific biochemical pathways.
Pathways Involved
The pathways involved in its mechanism of action include those related to enzyme inhibition, signal transduction, and cellular metabolism. By disrupting these pathways, the compound can affect cellular functions and processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other sulfonamide derivatives and triazine-based molecules. Examples include 4-butoxybenzenesulfonamide and N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)benzenesulfonamide.
Uniqueness
The uniqueness of 4-butoxy-N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)benzenesulfonamide lies in its specific combination of functional groups, which provide distinct chemical reactivity and biological activity compared to other similar compounds. This makes it a valuable compound for research and industrial applications.
Eigenschaften
IUPAC Name |
4-butoxy-N-[[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N5O4S/c1-5-6-11-26-13-7-9-14(10-8-13)27(23,24)18-12-15-19-16(22(2)3)21-17(20-15)25-4/h7-10,18H,5-6,11-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFBDZSFQDFSSAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)S(=O)(=O)NCC2=NC(=NC(=N2)OC)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazol-4-yl]-(4-pyridin-2-ylpiperazin-1-yl)methanone](/img/structure/B2771753.png)
![1-(3,4-Dichlorophenyl)-3-[(4-fluorophenyl)sulfanyl]-1-propanone](/img/structure/B2771756.png)
![N-[2-METHYL-1-(PYRIMIDIN-2-YLSULFANYL)PROPAN-2-YL]BENZENESULFONAMIDE](/img/structure/B2771760.png)
![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3-phenoxybenzamide](/img/structure/B2771761.png)
![N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamide](/img/structure/B2771762.png)
![4-[3-(methoxycarbonyl)-4,4-dioxido-1H-4,1,2-benzothiadiazin-1-yl]benzoic acid](/img/structure/B2771764.png)
![N-(4-chlorophenyl)-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2771765.png)

![N-(3-chloro-4-methylphenyl)-5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2771767.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-(4-methoxyphenyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl]acetamide](/img/structure/B2771768.png)
![1-(Oxan-4-yl)-3-[4-(prop-2-enoyl)piperazin-1-yl]piperidin-2-one](/img/structure/B2771770.png)
